4-bromo-5-methoxypyridine-2-carbaldehyde
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Overview
Description
4-Bromo-5-methoxypyridine-2-carbaldehyde is an organic compound with the molecular formula C7H6BrNO2 It is a derivative of pyridine, featuring a bromine atom at the 4-position, a methoxy group at the 5-position, and an aldehyde group at the 2-position
Mechanism of Action
Target of Action
The primary target of 4-bromo-5-methoxypyridine-2-carbaldehyde is the p38α mitogen-activated protein (MAP) kinase . This kinase is a serine/threonine kinase, which links extracellular signals to the intracellular machinery modulating a plethora of cellular processes .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the compound is transferred from boron to palladium . The hydroxyl-containing moieties at the imidazole C2-position may interact with the ribose and the phosphate binding site of the enzyme .
Biochemical Pathways
The affected pathway is the p38 MAP kinase pathway . This pathway is involved in the modulation of cellular processes, including the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β .
Result of Action
The molecular and cellular effects of the compound’s action involve the inhibition of the p38α MAP kinase . This inhibition can modulate cellular processes and potentially reduce the release of pro-inflammatory cytokines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-5-methoxypyridine-2-carbaldehyde typically involves the bromination of 5-methoxypyridine-2-carbaldehyde. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-methoxypyridine-2-carbaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products:
Nucleophilic Substitution: Products include 4-substituted derivatives depending on the nucleophile used.
Oxidation: The major product is 4-bromo-5-methoxypyridine-2-carboxylic acid.
Reduction: The major product is 4-bromo-5-methoxypyridine-2-methanol.
Scientific Research Applications
4-Bromo-5-methoxypyridine-2-carbaldehyde is utilized in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and as a precursor in the synthesis of biologically active compounds.
Medicine: Research into its derivatives has shown potential in developing new therapeutic agents, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Comparison with Similar Compounds
4-Bromo-2-chloro-5-methoxypyridine: Similar structure but with an additional chlorine atom, leading to different reactivity and applications.
5-Bromo-2-methoxypyridine: Lacks the aldehyde group, resulting in different chemical behavior and uses.
2-Bromo-5-methoxypyridine:
Uniqueness: 4-Bromo-5-methoxypyridine-2-carbaldehyde is unique due to the specific positioning of its functional groups, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis
Properties
CAS No. |
1289092-48-3 |
---|---|
Molecular Formula |
C7H6BrNO2 |
Molecular Weight |
216 |
Purity |
95 |
Origin of Product |
United States |
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